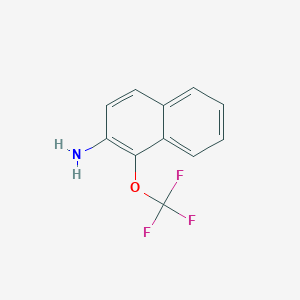
1,1'-(4-Hydroxynaphthalene-1,3-diyl)diethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-(4-Hidroxi-1,3-naftalendiil)dietanon es un compuesto químico caracterizado por la presencia de un grupo hidroxilo unido a un anillo de naftaleno, con dos grupos etanon en las posiciones 1 y 3
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1,1'-(4-Hidroxi-1,3-naftalendiil)dietanon típicamente implica la reacción de 4-hidroxinaftaleno con derivados de etanon en condiciones controladas. Un método común incluye el uso de la acilación de Friedel-Crafts, donde 4-hidroxinaftaleno reacciona con cloruro de acetilo en presencia de un catalizador ácido de Lewis como el cloruro de aluminio. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del cloruro de acetilo.
Métodos de Producción Industrial
En un entorno industrial, la producción de 1,1'-(4-Hidroxi-1,3-naftalendiil)dietanon puede implicar procesos de acilación de Friedel-Crafts a gran escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto. El uso de reactores de flujo continuo y técnicas de purificación avanzadas como la recristalización y la cromatografía son comunes en la producción industrial.
Análisis De Reacciones Químicas
Tipos de Reacciones
1,1'-(4-Hidroxi-1,3-naftalendiil)dietanon experimenta diversas reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un ácido carboxílico.
Reducción: Los grupos etanon se pueden reducir a alcoholes usando agentes reductores como el borohidruro de sodio.
Sustitución: El grupo hidroxilo puede participar en reacciones de sustitución nucleofílica para formar éteres o ésteres.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Borohidruro de sodio o hidruro de litio y aluminio en solventes anhidros.
Sustitución: Haluros de alquilo o cloruros de acilo en presencia de una base como la piridina.
Productos Principales
Oxidación: Formación de derivados de 4-naftoquinona.
Reducción: Formación de 1,1'-(4-hidroxinaftaleno-1,3-diil)dietanol.
Sustitución: Formación de derivados de 4-alcoxinftaleno o 4-acetoxinftaleno.
Aplicaciones Científicas De Investigación
1,1'-(4-Hidroxi-1,3-naftalendiil)dietanon tiene varias aplicaciones en investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas complejas y heterociclos.
Biología: Investigado por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como compuesto principal en el descubrimiento y desarrollo de fármacos.
Industria: Utilizado en la producción de tintes, pigmentos y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 1,1'-(4-Hidroxi-1,3-naftalendiil)dietanon involucra su interacción con objetivos y vías moleculares específicas. El grupo hidroxilo puede formar enlaces de hidrógeno con macromoléculas biológicas, influyendo en su estructura y función. El compuesto también puede sufrir transformaciones metabólicas, lo que lleva a la formación de metabolitos activos que ejercen efectos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
1,1'-(4-Metoxinaftaleno-1,3-diil)dietanon: Estructura similar pero con un grupo metoxi en lugar de un grupo hidroxilo.
1,1'-(4-Aminonaftaleno-1,3-diil)dietanon: Contiene un grupo amino, lo que lleva a una diferente reactividad química y actividad biológica.
Unicidad
1,1'-(4-Hidroxi-1,3-naftalendiil)dietanon es único debido a su grupo hidroxilo, que imparte reactividad química específica y potenciales actividades biológicas. La presencia del grupo hidroxilo permite la formación de enlaces de hidrógeno y la participación en diversas reacciones químicas, lo que lo convierte en un compuesto versátil en la investigación científica.
Propiedades
Número CAS |
4711-62-0 |
|---|---|
Fórmula molecular |
C14H12O3 |
Peso molecular |
228.24 g/mol |
Nombre IUPAC |
1-(3-acetyl-4-hydroxynaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C14H12O3/c1-8(15)12-7-13(9(2)16)14(17)11-6-4-3-5-10(11)12/h3-7,17H,1-2H3 |
Clave InChI |
LCSMZQPYTFSOJD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C2=CC=CC=C21)O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Dihydrospiro[indene-2,3'-piperidine] hydrochloride](/img/structure/B11881536.png)
![6-Phenyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine-2,4-diamine](/img/structure/B11881537.png)










![3,7,9-Trimethylbenzo[G]isoquinoline](/img/structure/B11881599.png)
